2-Chloro-4-iodobenzonitrile
Description
2-Chloro-4-iodobenzonitrile (CAS: 371764-70-4) is a halogenated benzonitrile derivative with the molecular formula C₇H₃ClIN and a molecular weight of 263.46 g/mol . It is primarily used in research settings as a building block for synthesizing complex organic molecules, such as heterocycles and pharmaceutical intermediates. The compound is typically stored at 2–8°C in a sealed, dry environment to ensure stability . Its solubility varies across solvents, requiring careful preparation of stock solutions (e.g., using heating to 37°C and sonication to enhance dissolution) .
Properties
IUPAC Name |
2-chloro-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFNGYARDINCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591810 | |
| Record name | 2-Chloro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-70-4 | |
| Record name | 2-Chloro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzonitrile typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by a nucleophile.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the aryl halide (this compound) and an organoboron compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), organoboron compounds (e.g., phenylboronic acid), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzonitriles, where the iodine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, resulting from the coupling of the aryl halide with the organoboron reagent.
Scientific Research Applications
2-Chloro-4-iodobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzonitrile in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitrile group. This activation facilitates nucleophilic substitution and cross-coupling reactions by stabilizing the transition state and intermediate species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
Key Observations:
Halogen Substitution Effects: Replacing chlorine with bromine (4-Bromo-2-iodobenzonitrile) increases molecular weight by 44.46 g/mol and may enhance electrophilic reactivity due to bromine’s larger atomic radius .
Functional Group Impact: The hydroxyl group in 2-Hydroxy-4-iodobenzonitrile increases polarity, improving solubility in polar solvents like water or ethanol but reducing thermal stability compared to the chloro analog . The hydrazinyl group in 2-Chloro-4-hydrazinylbenzonitrile enables condensation reactions (e.g., with ketones or aldehydes) to form azines or triazoles, a feature absent in the iodinated parent compound .
Stability and Handling
- Temperature Sensitivity : this compound degrades at room temperature, necessitating storage at 2–8°C . In contrast, 2-Chloro-4-hydrazinylbenzonitrile is stable at room temperature but requires desiccation to prevent hydrolysis .
- Solubility : The hydroxy analog’s solubility in DMSO (~50 mg/mL) surpasses that of the chloro-iodo parent compound (~10 mg/mL in DMSO), attributed to increased polarity .
Biological Activity
2-Chloro-4-iodobenzonitrile (C_7H_4ClI) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is a halogenated aromatic compound characterized by the presence of chlorine and iodine substituents on the benzene ring. Its structure can be represented as follows:
Biological Activity
Antimicrobial Activity
Research indicates that halogenated benzonitriles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antifungal Activity
In vitro studies have demonstrated that this compound shows promising antifungal activity against species such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be lower than those of standard antifungal agents, indicating its potential as an effective treatment option .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of both electron-withdrawing (chlorine and iodine) and electron-donating groups affects its interaction with biological targets. For instance, the halogen atoms can enhance lipophilicity, facilitating membrane penetration and increasing bioactivity.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study investigated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant bactericidal activity with an MIC of 5 µg/mL, outperforming many conventional antibiotics . -
Case Study on Antifungal Properties
Another research focused on the antifungal properties of this compound against Candida species. The compound demonstrated an MIC of 10 µg/mL, showcasing its potential as a therapeutic agent in treating fungal infections .
Table 1: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 5 | |
| Antimicrobial | S. aureus | 5 | |
| Antifungal | Candida albicans | 10 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen atoms may play a critical role in forming halogen bonds with target proteins, disrupting their function and leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
